1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1153040-92-6
VCID: VC2542072
InChI: InChI=1S/C9H17N3/c1-6-8(10)7(2)12(11-6)9(3,4)5/h10H2,1-5H3
SMILES: CC1=C(C(=NN1C(C)(C)C)C)N
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine

CAS No.: 1153040-92-6

Cat. No.: VC2542072

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine - 1153040-92-6

Specification

CAS No. 1153040-92-6
Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name 1-tert-butyl-3,5-dimethylpyrazol-4-amine
Standard InChI InChI=1S/C9H17N3/c1-6-8(10)7(2)12(11-6)9(3,4)5/h10H2,1-5H3
Standard InChI Key YTLNMDVWNWUVOE-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C(C)(C)C)C)N
Canonical SMILES CC1=C(C(=NN1C(C)(C)C)C)N

Introduction

Chemical Properties and Structure

Structural Characteristics

1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine features a pyrazole ring with two nitrogen atoms at positions 1 and 2. The compound is characterized by a tert-butyl group attached to the N1 position, two methyl groups at the C3 and C5 positions, and an amine group (-NH2) at the C4 position. This substitution pattern creates a unique three-dimensional structure that influences its chemical reactivity and biological interactions. The bulky tert-butyl group likely restricts rotation around the N1 bond, potentially affecting the compound's conformational flexibility and its ability to interact with biological receptors or enzyme binding sites.

Synthesis Methods

General Synthetic Approaches

Biological Activities

Anti-inflammatory Effects

The compound is reported to possess anti-inflammatory properties, which may be mediated through interactions with specific enzymes or receptors involved in inflammatory pathways. Pyrazole derivatives have been extensively studied for their anti-inflammatory activities, often functioning through inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production. The specific mechanisms underlying the anti-inflammatory effects of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine remain to be fully elucidated and represent an important area for future research.

Applications in Research and Industry

Medicinal Chemistry Applications

In medicinal chemistry, 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine serves as an important intermediate in the synthesis of more complex pyrazole derivatives with diverse pharmacological applications. The compound's structural features make it a versatile scaffold for further elaboration, potentially leading to novel therapeutic agents. Its reported antimicrobial and anti-inflammatory activities suggest potential applications in developing new antibiotics or anti-inflammatory drugs.

Pyrazole derivatives have been extensively investigated for various therapeutic applications, including:

  • Antimicrobial agents

  • Anti-inflammatory drugs

  • Antidepressants

  • Anticonvulsants

  • Anticancer agents

The specific substitution pattern of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine may confer unique properties that differentiate it from other pyrazole derivatives, potentially opening new avenues for drug discovery.

SupplierProduct ReferenceAvailable QuantitiesLead TimeMinimum PurityPrice (if available)
KemixNot specified100mg, 1g, 5g65 Days0.95Not specified
CymitQuimica3D-DWB0409250mg, 100mg, 250mg, 500mg, 1gNot specifiedNot specified50mg: €597.00, 100mg: €730.00, 250mg: €818.00, 500mg: €1,008.00, 1g: €1,302.00
VulcanchemVC2542072Not specifiedNot specifiedNot specifiedNot specified

The extended lead time of 65 days reported by Kemix suggests that the compound may be synthesized on demand rather than kept in stock, indicating potentially limited production or specialized synthesis requirements . The relatively high prices from CymitQuimica also suggest that the synthesis or purification of this compound may involve complex or resource-intensive processes .

Future Research Directions

Structure-Activity Relationship Studies

One promising direction for future research involves comprehensive structure-activity relationship (SAR) studies to better understand how the specific substitution pattern of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine influences its biological activities. Systematic modifications of the core structure—such as varying the alkyl substituents, altering the position of the amine group, or introducing additional functional groups—could provide valuable insights into the structural features essential for particular biological activities.

Medicinal Chemistry Explorations

The reported antimicrobial and anti-inflammatory activities of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine warrant further investigation in the context of drug discovery. Future studies might focus on:

  • Determining the specific mechanisms underlying these biological activities

  • Identifying the molecular targets with which the compound interacts

  • Optimizing the structure to enhance potency, selectivity, or pharmacokinetic properties

  • Evaluating the efficacy of derivatives in relevant disease models

These investigations could potentially lead to the development of novel therapeutic agents based on the 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine scaffold.

Synthetic Methodology Development

Developing more efficient and scalable methods for synthesizing 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine represents another important research direction. Innovations in synthetic approaches could reduce production costs, improve yields, and increase accessibility for researchers interested in studying this compound. Continuous flow chemistry and other modern synthetic techniques may offer particular advantages for optimizing the production of this pyrazole derivative.

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